1-(4-氯苯基)-N-(4-甲基苄基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

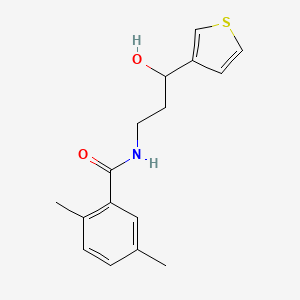

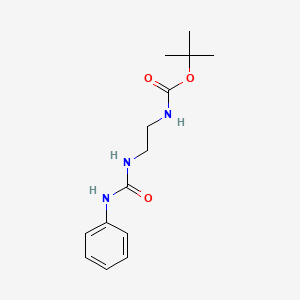

The compound 1-(4-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that includes a triazole ring, a chlorophenyl group, and a methylbenzyl moiety. This structure is indicative of a class of compounds that have been explored for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related triazole compounds often involves the 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry. For instance, a compound with a similar triazole core was synthesized using a 1,3-dipolar cycloaddition reaction between a thiazolidin carboxylate and 4-chlorophenylazide . Another related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a multi-step process starting from 4-chlorobenzenamine, with the final step involving a reaction between a triazole ester and ethylene diamine .

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the molecular structure of similar compounds. For example, a related triazole compound was crystallized in an orthorhombic system, and its unit-cell parameters were determined . Another compound's structure was optimized using density functional theory (DFT) and exhibited significant dihedral angles between the triazole ring and the phenyl rings .

Chemical Reactions Analysis

Debenzylation reactions have been studied for N-benzyl-1,2,3-triazoles, where compounds with oxygen-containing substituents were efficiently debenzylated using Pd/C and hydrogen, while those with phenyl or benzyl substituents on the triazole ring were resistant to this reaction . This suggests that the presence of certain substituents can significantly influence the chemical reactivity of triazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized using various spectroscopic methods, including infrared spectroscopy, mass spectrometry, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular structure and purity of the compounds. Additionally, the biological activities, such as lipase and α-glucosidase inhibition, have been investigated for some triazole derivatives, indicating potential therapeutic applications .

科学研究应用

合成和生物学评估

酶抑制特性: 一项研究重点关注合成衍生自相关三唑结构的新型杂环化合物,研究它们的脂肪酶和 α-葡萄糖苷酶抑制能力。化合物显示出显着的抗脂肪酶和抗-α-葡萄糖苷酶活性,表明在管理肥胖和糖尿病等疾病中具有潜在的治疗应用 (Bekircan 等人,2015)。

分子相互作用和结构分析: 另一项研究报告了合成和表征包含 α-酮酯官能团的三唑衍生物。这项研究强调了 π-空穴四元键相互作用的重要性,有助于理解分子组装体和取代基对电子性质的影响 (Ahmed 等人,2020)。

化学和结构见解

化学合成和机理: 已经研究了相关三唑衍生物的反应机理和结构转变,为合成途径和中间体形成提供了有价值的见解。这些研究有助于更广泛地了解化学反应性和在药物开发和材料科学中的潜在应用 (Azizian 等人,2000)。

抗菌活性: 对 1,2,4-三唑衍生物(包括中心化合物的结构类似物)的研究表明,对各种细菌和真菌菌株具有中等到良好的抗菌活性。这些发现表明这些化合物在开发新的抗菌剂方面的潜力 (Jadhav 等人,2017)。

未来方向

The study of triazole-containing compounds is a very active area of research, due to their wide range of biological activities. Future research on this compound could involve investigating its potential biological activity, optimizing its synthesis, and studying its physical and chemical properties in more detail .

属性

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O/c1-12-2-4-13(5-3-12)10-19-17(23)16-11-22(21-20-16)15-8-6-14(18)7-9-15/h2-9,11H,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXLYFFTLKHEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)

![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)

![2-[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2518226.png)

![N-Methyl-N-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride](/img/structure/B2518228.png)

![2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2518236.png)